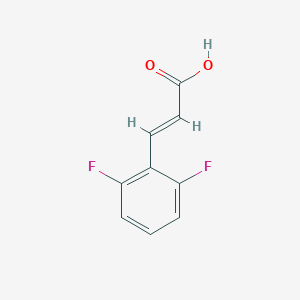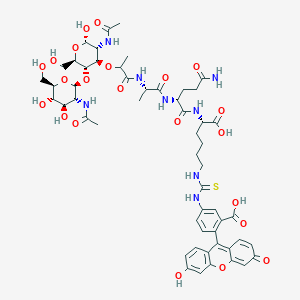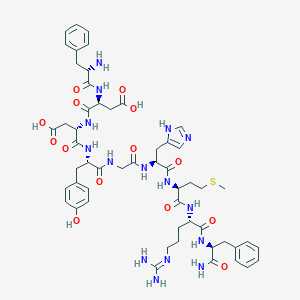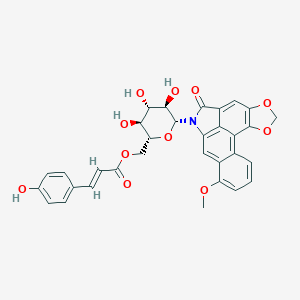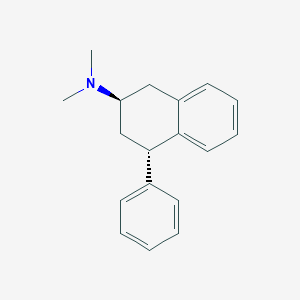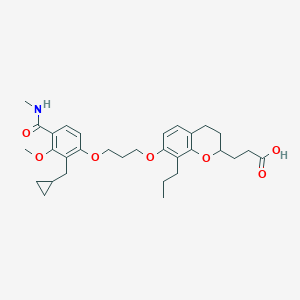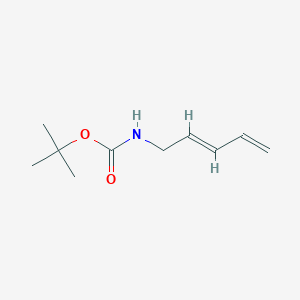
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-amine, also known as Boc-allylamine, is a chemical compound widely used in scientific research. It is a derivative of allylamine, an important building block in organic chemistry. Boc-allylamine is a white solid, soluble in organic solvents such as ethanol and methanol.
Mecanismo De Acción
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene is an alkylating agent that can react with various nucleophiles, such as thiols and amines. It can also undergo Michael addition reactions with α,β-unsaturated carbonyl compounds. These reactions make N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene a versatile building block for the synthesis of bioactive compounds. The mechanism of action of N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene is based on its ability to modify the structure and function of target molecules.
Efectos Bioquímicos Y Fisiológicos
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene has been shown to have various biochemical and physiological effects. It can inhibit the activity of protein kinases and proteases, which are important enzymes involved in cellular signaling and regulation. N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene can also induce apoptosis, or programmed cell death, in cancer cells. These effects make N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene a promising compound for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene has several advantages for lab experiments. It is easy to synthesize and purify, and its reactivity can be easily controlled. It is also compatible with various reaction conditions and can be used in a wide range of synthetic reactions. However, N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene can be toxic and should be handled with care. It can also react with other nucleophiles in the reaction mixture, leading to side reactions and decreased yield.
Direcciones Futuras
There are several future directions for the research and development of N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene. One direction is the synthesis of novel peptidomimetics and bioactive compounds using N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene as a building block. Another direction is the development of new synthetic methods for N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene and its derivatives. Finally, the biological activity and toxicity of N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene and its derivatives need to be further investigated to evaluate their potential as drug candidates.
Conclusion:
In conclusion, N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene is a versatile building block widely used in scientific research. Its reactivity and compatibility with various reaction conditions make it a valuable tool for the synthesis of bioactive compounds. The future directions for the research and development of N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene are promising, and further investigation is needed to fully explore its potential.
Métodos De Síntesis
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene can be synthesized through a multistep process. First, allylamine is protected with tert-butyloxycarbonyl (Boc) to form N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene. The Boc group is then removed with trifluoroacetic acid to obtain the final product. The yield of this reaction is typically high, and the purity of the product can be easily controlled through chromatography.
Aplicaciones Científicas De Investigación
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene is widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the synthesis of peptidomimetics, which are synthetic compounds that mimic the structure and function of peptides. Peptidomimetics have a wide range of applications in drug discovery, as they can be designed to target specific biological pathways. N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene is also used in the synthesis of other bioactive compounds, such as inhibitors of protein kinases and proteases.
Propiedades
Número CAS |
157424-76-5 |
|---|---|
Nombre del producto |
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-amine |
Fórmula molecular |
C10H17NO2 |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(2E)-penta-2,4-dienyl]carbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-7H,1,8H2,2-4H3,(H,11,12)/b7-6+ |
Clave InChI |
WMOXWVRJMDXJKS-VOTSOKGWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC/C=C/C=C |
SMILES |
CC(C)(C)OC(=O)NCC=CC=C |
SMILES canónico |
CC(C)(C)OC(=O)NCC=CC=C |
Sinónimos |
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



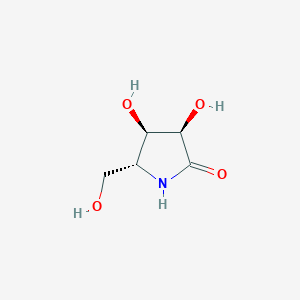

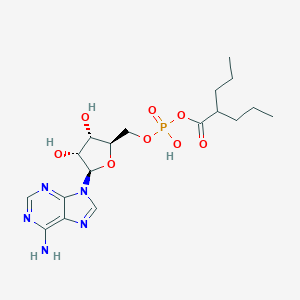
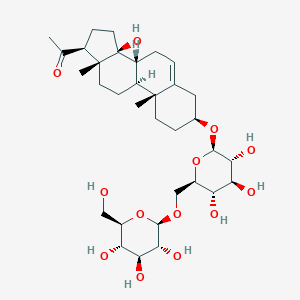
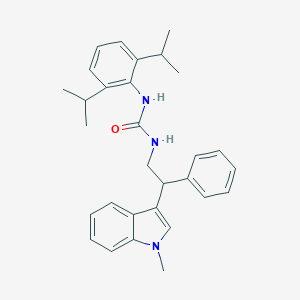
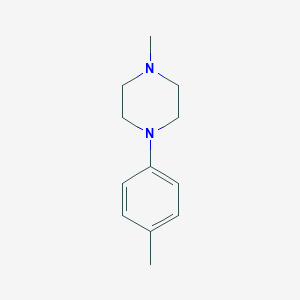
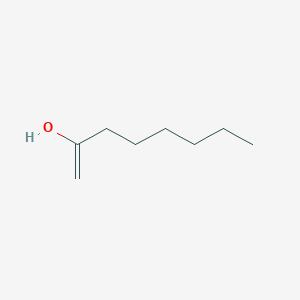
![Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate](/img/structure/B116060.png)
